

independent validation of published GLPG2737 research findings

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Independent Validation of GLPG2737: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on **GLPG2737**, a novel CFTR modulator, with alternative therapeutic strategies. The information is compiled from peer-reviewed literature and clinical trial data to support independent validation and further research.

Overview of GLPG2737

GLPG2737 is a small molecule that has been investigated for two primary therapeutic applications: as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector for the treatment of cystic fibrosis (CF) and as a CFTR inhibitor for autosomal dominant polycystic kidney disease (ADPKD).[1][2] In cystic fibrosis, **GLPG2737** functions as a Type 2 corrector, aiming to rescue the trafficking of the mutated CFTR protein to the cell surface.[2][3] For ADPKD, its inhibitory effect on the CFTR channel is hypothesized to reduce cyst growth.[1][4]

Performance Comparison in Cystic Fibrosis

GLPG2737 has been primarily evaluated in combination with other CFTR modulators, demonstrating a synergistic effect. Its performance as a single agent and in combination is compared with other established correctors below.



Table 1: In Vitro Efficacy of GLPG2737 in Rescuing

F508del-CFTR

Compound/Co mbination	Assay	Efficacy Metric	Value	Source
GLPG2737 (single agent)	CSE-HRP	% of VX809 rescue	264%	[5]
CSE-MEM	% of VX809 rescue	197%	[5]	
F508del/F508del HBE cells	EC50 (with potentiator)	497 ± 189 nM	[6]	_
GLPG2737 + GLPG2222	F508del/F508del HBE cells	EC50 (with potentiator)	18 ± 6 nM	[6]
GLPG2737 + Potentiator + C1 Corrector	F508del CFTR activity	Fold increase	8-fold	[3][7]

HBE: Human Bronchial Epithelial; CSE-HRP/MEM: Cell Surface Expression assays.

Table 2: Clinical Efficacy of GLPG2737 in Cystic Fibrosis

(PELICAN Trial)

Treatment Group	Primary Outcome	Result	p-value	Source
GLPG2737 (75mg BID) + Lumacaftor/Ivaca ftor	Change in sweat chloride concentration (Day 28)	-19.6 mmol/L (vs. placebo)	0.0210	[8]
Placebo + Lumacaftor/Ivaca ftor	Change in sweat chloride concentration (Day 28)	-	-	[8]



Performance Comparison in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

In preclinical ADPKD models, **GLPG2737** has been compared with tolvaptan, the current standard of care.

Table 3: Preclinical Efficacy of GLPG2737 in ADPKD

Models

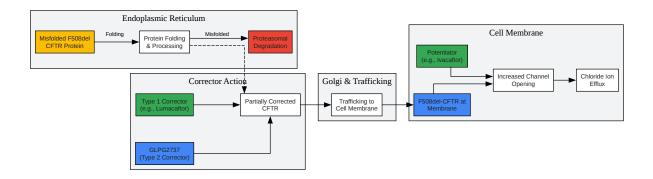
Compound/Co mbination	Model	Efficacy Metric	Result	Source
GLPG2737	mIMCD-3 cells	IC50 (Chloride flux)	2.41 μΜ	[4][9][10]
3D cyst assay (Pkd1 knockout)	IC50 (Cyst growth)	2.5 μΜ	[4][9][10]	
Human ADPKD cells	Forskolin- induced cyst growth inhibition	40% (at 10 μM)	[4][9][10][11]	
Tolvaptan	Human ADPKD cells	Forskolin- induced cyst growth inhibition	29% (at 10 μM)	[4][9][10][11]
GLPG2737 + Tolvaptan	Human ADPKD cells	Forskolin- induced cyst growth inhibition	70%	[4][9][10][11]

mIMCD-3: mouse inner medullary collecting duct cells.

Signaling Pathways and Experimental Workflows GLPG2737 Mechanism as a CFTR Corrector

The following diagram illustrates the proposed mechanism of action for **GLPG2737** as a CFTR corrector in combination with other modulators.





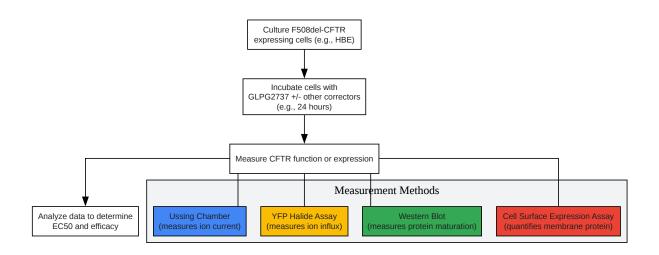
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Proposed mechanism of synergistic CFTR correction by **GLPG2737**.

Experimental Workflow for In Vitro Corrector Assays

The general workflow for evaluating the efficacy of CFTR correctors like **GLPG2737** in vitro is depicted below.





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